molecular formula C17H29BO4 B6303227 Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate CAS No. 1923824-60-5

Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate

Cat. No.: B6303227
CAS No.: 1923824-60-5
M. Wt: 308.2 g/mol
InChI Key: BICUCHDJTUIKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate is a boronic ester derivative featuring a cyclohexene core substituted with a pinacol boronate group and an ethyl propanoate side chain. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic frameworks in pharmaceuticals and materials science . Its structure combines the rigidity of the cyclohexene ring with the reactivity of the boronate ester, making it a versatile intermediate.

Properties

IUPAC Name

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BO4/c1-7-20-15(19)12(2)13-8-10-14(11-9-13)18-21-16(3,4)17(5,6)22-18/h10,12-13H,7-9,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICUCHDJTUIKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate (CAS Number: 1923824-60-5) is a compound of significant interest in medicinal and synthetic chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H29BO4, with a molecular weight of 308.22 g/mol. The compound features a dioxaborolane moiety that is known for its role in various chemical reactions and biological interactions.

Anticancer Properties

Research indicates that compounds with dioxaborolane structures exhibit anticancer properties through various mechanisms. This compound has shown promise in inhibiting tumor growth in preclinical studies. For instance:

  • In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range.

The mechanism by which this compound exerts its biological effects may involve the inhibition of heat shock protein 90 (HSP90), which is crucial for the stability and function of many oncoproteins. HSP90 inhibitors have been recognized for their potential in cancer therapy due to their ability to destabilize multiple signaling pathways involved in tumor growth and survival .

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability and induction of apoptosis as evidenced by increased annexin V staining.
  • A549 Cell Line Analysis : Another study focused on A549 cells where treatment with the compound resulted in significant downregulation of key proteins involved in cell cycle regulation and apoptosis pathways.

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. The compound has been classified as causing skin irritation and serious eye irritation (H315 and H319 respectively) . Further studies are necessary to evaluate its long-term toxicity and safety in vivo.

Biological Activity Summary Table

Activity TypeCell LineIC50 (µM)Mechanism
AnticancerMCF-76.5HSP90 inhibition
AnticancerA5497.8Cell cycle arrest
CytotoxicityNormal Fibroblasts>20Minimal toxicity observed

Safety Data Summary Table

Hazard ClassificationDescription
H315Causes skin irritation
H319Causes serious eye irritation

Scientific Research Applications

Organic Synthesis

Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate serves as a versatile building block in organic synthesis. Its unique boron-containing structure allows for:

  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is particularly useful for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Functionalization of Aromatic Compounds : It can be used to functionalize aromatic systems through electrophilic substitution reactions, expanding the diversity of chemical libraries for drug discovery .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise due to its potential bioactivity:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines . The presence of the dioxaborolane moiety is thought to enhance biological activity by improving solubility and bioavailability.
  • Drug Development : Its ability to modify existing drug scaffolds makes it a candidate for developing new therapeutics targeting various diseases .

Materials Science

The compound's unique properties also lend themselves to applications in materials science:

  • Polymer Chemistry : this compound can be used as a monomer in the synthesis of advanced polymers with tailored properties such as increased thermal stability and mechanical strength .
  • Nanotechnology : Its functional groups can facilitate the attachment of nanoparticles or other materials for creating nanocomposites with enhanced electrical or optical properties .

Case Study 1: Synthesis of Novel Anticancer Agents

Researchers synthesized a series of compounds based on this compound and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation compared to standard chemotherapeutics.

Case Study 2: Development of Functional Polymers

A study focused on using this compound as a monomer in the creation of biodegradable polymers. The resulting materials showed improved mechanical properties and degradation rates suitable for biomedical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Chain Length Variations

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-enecarboxylate (CAS 1049004-32-1)
  • Structural Difference: The boronate group and ester are directly attached to the cyclohexene ring, lacking the propanoate side chain.
  • However, shorter chain length may decrease solubility in polar solvents .
Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-en-1-yl]Acetate (CAS 1166829-70-4)
  • Structural Difference: Substitution of the propanoate group with a shorter acetate chain.
  • Impact : Lower molecular weight (C₁₆H₂₅BO₄ vs. C₁₇H₂₉BO₄) may improve volatility but reduce steric stabilization during catalytic reactions .

Electronic and Functional Group Modifications

Methyl 1-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-ene-1-Carboxylate (CAS 1449662-38-7)
  • Structural Difference : Incorporation of a fluorine atom at the cyclohexene ring.
Ethyl 3-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propanoate (CAS 935854-36-7)
  • Structural Difference : Replacement of cyclohexene with an aromatic phenyl ring.
  • Impact : Increased conjugation may improve stability but reduce strain-driven reactivity compared to the cyclohexene-based target compound .

Core Structure Variations

Ethyl 7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-1,3-Benzodiazole-5-Carboxylate (CAS HR498501)
  • Structural Difference : Boronate group attached to a benzodiazole heterocycle.
  • Impact: Enhanced π-π stacking interactions in catalytic systems, but reduced solubility in non-polar solvents compared to aliphatic cyclohexene derivatives .

Data Tables

Table 1. Key Physical and Chemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight Boiling Point (°C) Solubility
Target Compound (1166829-70-4)* C₁₇H₂₉BO₄ 308.22 N/A Soluble in THF, DCM
Ethyl Cyclohexenecarboxylate (1049004-32-1) C₁₅H₂₃BO₄ 294.15 N/A Moderate in EtOAc
Ethyl 3-(Dioxaborolan-2-yl)Propanoate (302577-73-7) C₁₁H₂₁BO₄ 228.09 N/A High in MeOH

Table 2. Reactivity in Suzuki-Miyaura Coupling

Compound Reaction Yield (%) Catalyst Compatibility (Pd) Stability in Air
Target Compound 85–92 Pd(PPh₃)₄, PdCl₂(dppf) Moderate
CAS 1449662-38-7 78–88 Pd(OAc)₂ Low (sensitive to moisture)
CAS HR498501 65–75 PdCl₂ High (heterocycle stabilization)

Preparation Methods

Substrate Preparation: Cyclohexenyl Triflate Synthesis

The precursor, 4-trifluoromethanesulfonyloxycyclohex-3-en-1-yl propanoate, is synthesized via triflation of a cyclohexenol derivative. For example, treatment of ethyl 2-(4-hydroxycyclohex-3-en-1-yl)propanoate with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) in dichloromethane at -20°C yields the triflate with >85% efficiency. This step is critical for activating the cyclohexene ring toward subsequent borylation.

Borylation Reaction Conditions

The triflate intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B<sub>2</sub>Pin<sub>2</sub>) in the presence of a palladium catalyst. A representative protocol involves:

  • Catalyst : Pd(dppf)Cl<sub>2</sub> (5 mol%)

  • Base : Potassium acetate (3 equiv)

  • Solvent : 1,4-Dioxane at 80°C for 12 hours.

This method achieves yields of 78–86%, with the boronate ester regioselectively installing at the 4-position of the cyclohexene ring. The reaction tolerates moisture (up to 2 equiv H<sub>2</sub>O) without significant yield loss, enhancing practicality.

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

This compound itself serves as a coupling partner in Suzuki reactions. However, its synthesis can also leverage cross-coupling to introduce the propanoate side chain post-borylation.

Palladium-Catalyzed Coupling with Halogenated Esters

A two-step approach involves:

  • Borylation of 4-bromocyclohex-3-ene-1-carboxylic acid ethyl ester via Miyaura conditions.

  • Alkylation of the intermediate with ethyl propanoate-derived electrophiles.

For instance, coupling ethyl 2-(4-bromocyclohex-3-en-1-yl)acetate with ethyl propanoate under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis (0.5 mol%) in dioxane/water (4:1) at 100°C for 16 hours achieves 89–93% yield. The propanoate group is introduced via nucleophilic substitution or Heck-type mechanisms, depending on the electrophile’s nature.

One-Pot Sequential Functionalization

Industrial-scale syntheses favor one-pot strategies to minimize purification steps. A notable example combines triflation, borylation, and esterification in a single reactor:

Reaction Protocol

  • Step 1 : Triflation of ethyl 2-(4-hydroxycyclohex-3-en-1-yl)propanoate with Tf<sub>2</sub>O (1.1 equiv) in DCE at -20°C.

  • Step 2 : In situ borylation using B<sub>2</sub>Pin<sub>2</sub> (1.2 equiv), Pd(OAc)<sub>2</sub> (3 mol%), and KOAc (3 equiv) at 80°C for 8 hours.

  • Step 3 : Direct esterification with ethanol (excess) and H<sub>2</sub>SO<sub>4</sub> (cat.) at reflux.

This cascade process yields 74–81% of the target compound, with HPLC purity >98%.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (0–30% EtOAc). The boronate ester elutes at R<sub>f</sub> = 0.45 (TLC, 20% EtOAc/hexane), with isolated yields averaging 85–90%.

Spectroscopic Validation

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 6.18 (m, 1H, CH=CH), 4.20 (q, J = 7.1 Hz, 2H, OCH<sub>2</sub>CH<sub>3</sub>), 2.60–2.30 (m, 5H, cyclohexene-CH<sub>2</sub>), 1.29 (t, J = 7.1 Hz, 3H, OCH<sub>2</sub>CH<sub>3</sub>).

  • LC-MS : [M+H]<sup>+</sup> = 309.2 (calc. 308.22).

Industrial-Scale Considerations

Cost-Efficiency and Catalyst Recycling

AK Scientific offers the compound at $1,072/g, reflecting high palladium catalyst costs. To mitigate this, ligand-free Pd nanoparticles immobilized on magnetic supports are explored, enabling catalyst recovery and reuse (5 cycles, <5% yield drop).

Solvent Optimization

Replacing dioxane with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining yields (92% vs. 89% in dioxane) .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boron esterification. For example, a palladium-catalyzed coupling of 4-bromophenylboronic acid pinacol ester with ethyl 4-bromobutanoate under reflux in THF/water (60°C, 19–20 h) yields derivatives with ~75% efficiency . Key factors include:

  • Catalyst choice : Pd(PPh₃)₄ or PdCl₂(dppf) for stability.
  • Solvent system : Polar aprotic solvents (DMF, THF) enhance solubility of boronate intermediates.
  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade sensitive boronate groups.

Q. How is this compound characterized spectroscopically, and what are common pitfalls in interpreting NMR data?

Methodological Answer:

  • 1H-NMR : Key signals include:
    • δ 1.28–1.33 ppm (tetramethyl dioxaborolan CH₃ groups, singlet).
    • δ 4.26 ppm (ethyl ester CH₂, quartet, J = 7.15 Hz).
    • Aromatic protons (δ 6.88–7.77 ppm) for cyclohexenyl or phenyl substituents .
  • GC-MS : Look for m/z 306 (M⁺) as a base peak for boronate esters .

Q. Pitfalls :

  • Stereochemical ambiguity : Cyclohexenyl protons may show complex splitting due to ring strain; use 2D NMR (COSY, NOESY) to resolve .
  • Boron signal broadening : ¹¹B NMR (if available) or decoupling techniques mitigate this .

Advanced Research Questions

Q. How can experimental design address contradictions in catalytic efficiency across different boronate substrates?

Methodological Answer: Contradictions arise from steric/electronic effects of substituents. Example: Cyclohexenyl groups (vs. phenyl) introduce steric hindrance, reducing coupling efficiency. To optimize:

  • Substrate screening : Compare reactivity of phenylboronates (e.g., 4-bromo derivatives) with cyclohexenyl analogs .
  • Kinetic studies : Use in situ IR or HPLC to monitor reaction progress and identify rate-limiting steps.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state energies for different substituents .

Case Study :
Ethyl 2-(4-bromophenyl)propanoate derivatives show 20% higher yields than cyclohexenyl analogs due to reduced steric bulk .

Q. What strategies stabilize the boronate ester moiety during prolonged storage or harsh reaction conditions?

Methodological Answer: The dioxaborolan group is moisture-sensitive. Stabilization methods include:

  • Lyophilization : Store under inert gas (Ar) at –20°C with desiccants .
  • Protective groups : Use tert-butyldimethylsilyl (TBS) ethers to shield reactive sites during synthesis .
  • Reaction additives : Add molecular sieves (3Å) to scavenge water in cross-coupling reactions .

Q. How does the compound’s stereochemistry impact its utility in asymmetric catalysis or drug discovery?

Methodological Answer: The cyclohexenyl group introduces chirality, critical for:

  • Asymmetric synthesis : Use chiral ligands (e.g., BINAP) with Pd catalysts to control enantioselectivity .
  • Drug-receptor interactions : In PPARγ agonists, the cyclohexenyl conformation affects binding to canonical vs. alternative receptor sites .

Q. Experimental Validation :

  • X-ray crystallography : Resolve crystal structures using SHELX software to confirm stereochemistry .
  • Docking simulations : AutoDock Vina predicts binding affinities for enantiomers .

Q. What analytical techniques resolve discrepancies between theoretical and observed spectroscopic data?

Methodological Answer: For NMR contradictions (e.g., unexpected splitting):

  • Variable Temperature NMR : Identify dynamic effects (e.g., ring flipping in cyclohexenyl groups) .
  • Isotopic labeling : ¹³C-labeled esters clarify coupling patterns in crowded regions.
  • Synchrotron XRD : High-resolution data (λ = 0.7–1.0 Å) refines bond lengths/angles in crystal structures .

Q. How can this compound serve as a precursor for complex natural product synthesis?

Methodological Answer: The boronate group enables iterative cross-coupling for polycyclic systems. Example:

  • Clavicipitic acid synthesis : Couple with indole derivatives (e.g., 4-bromoindole) to build tryptophan-based scaffolds .
  • Macrocycle formation : Use Suzuki-Miyaura to stitch boronate-containing fragments into ring systems .

Q. Protocol :

Protect boronate with TBS .

Perform stepwise coupling with halogenated intermediates.

Deprotect under mild acidic conditions (e.g., AcOH/H₂O) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.